
Dimethyl dodecylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl dodecylpropanedioate is an organic compound with the chemical formula C17H32O4 It is a diester of dodecylpropanedioic acid, featuring two methyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl dodecylpropanedioate can be synthesized through the esterification of dodecylpropanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Dodecylpropanedioic acid+2Methanol→Dimethyl dodecylpropanedioate+2Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl dodecylpropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield dodecylpropanedioic acid and methanol.
Reduction: Reduction of the ester groups can produce the corresponding alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Hydrolysis: Dodecylpropanedioic acid and methanol.
Reduction: Dodecylpropanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl dodecylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of dimethyl dodecylpropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to hydrolysis, reduction, or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A diester of malonic acid, used in malonic ester synthesis.
Dimethyl succinate: A diester of succinic acid, used in various organic synthesis reactions.
Dimethyl glutarate: A diester of glutaric acid, used in the synthesis of polymers and resins.
Uniqueness
Dimethyl dodecylpropanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain diesters. This makes it suitable for applications requiring hydrophobic characteristics and higher molecular weight.
Propriétés
Numéro CAS |
36986-30-8 |
|---|---|
Formule moléculaire |
C17H32O4 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
dimethyl 2-dodecylpropanedioate |
InChI |
InChI=1S/C17H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-15(16(18)20-2)17(19)21-3/h15H,4-14H2,1-3H3 |
Clé InChI |
MYQKXYXTEDPQAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


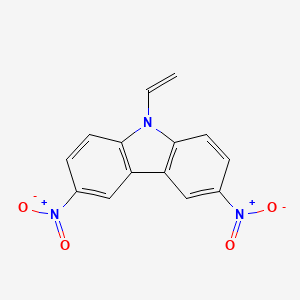
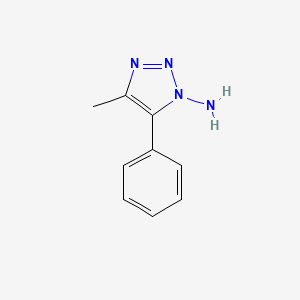
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
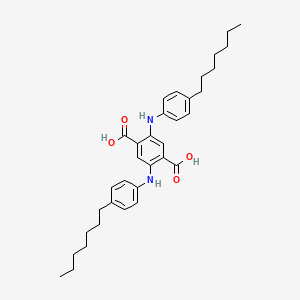
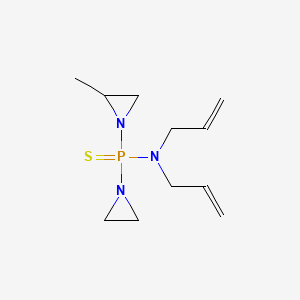
-lambda~5~-phosphane](/img/structure/B14659595.png)

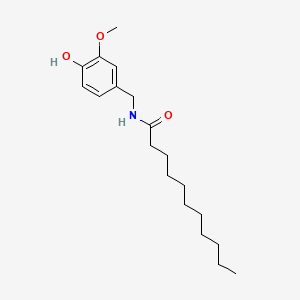

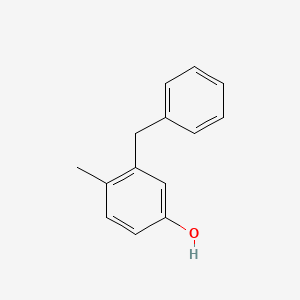

![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)
